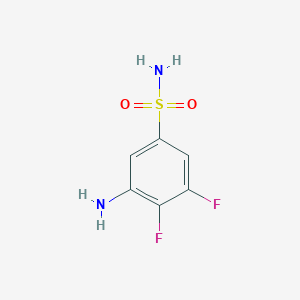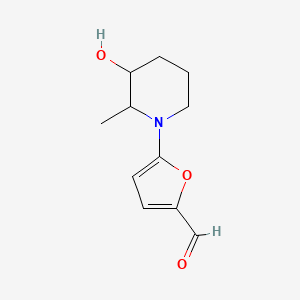
4-Methyl-2-(1,3-thiazol-4-yl)pyrimidine-5-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Methyl-2-(1,3-thiazol-4-yl)pyrimidine-5-carboxylic acid is a heterocyclic organic compound that contains both thiazole and pyrimidine rings. The thiazole ring is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom, while the pyrimidine ring is a six-membered ring containing four carbon atoms and two nitrogen atoms. This compound is of interest due to its potential biological activities and applications in various fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-2-(1,3-thiazol-4-yl)pyrimidine-5-carboxylic acid typically involves the formation of the thiazole and pyrimidine rings followed by their coupling. One common method involves the reaction of ethyl 4-bromo-3-oxopentanoate with thiourea in ethanol, which results in the formation of an ester compound during the early stage of synthesis . This intermediate can then be further reacted with appropriate reagents to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
4-Methyl-2-(1,3-thiazol-4-yl)pyrimidine-5-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the reactive positions on the thiazole and pyrimidine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
4-Methyl-2-(1,3-thiazol-4-yl)pyrimidine-5-carboxylic acid has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial, antifungal, and antiviral agent.
Industry: Utilized in the development of dyes, biocides, and chemical reaction accelerators.
Mécanisme D'action
The mechanism of action of 4-Methyl-2-(1,3-thiazol-4-yl)pyrimidine-5-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it may bind to DNA and interact with enzymes such as topoisomerase II, leading to DNA double-strand breaks and cell death . Additionally, it can modulate biochemical pathways and receptors, thereby exerting its biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Amino-4-methylthiazole: A thiazole derivative with similar biological activities.
4-Methyl-1,2,3-thiadiazole-5-carboxylic acid: Another heterocyclic compound with potential antimicrobial properties.
2,4-Disubstituted thiazoles: Known for their multitargeted bioactive properties.
Uniqueness
4-Methyl-2-(1,3-thiazol-4-yl)pyrimidine-5-carboxylic acid is unique due to its combined thiazole and pyrimidine rings, which confer distinct chemical reactivity and biological activity. This dual-ring structure allows for diverse interactions with biological targets, making it a versatile compound for various applications.
Propriétés
Formule moléculaire |
C9H7N3O2S |
|---|---|
Poids moléculaire |
221.24 g/mol |
Nom IUPAC |
4-methyl-2-(1,3-thiazol-4-yl)pyrimidine-5-carboxylic acid |
InChI |
InChI=1S/C9H7N3O2S/c1-5-6(9(13)14)2-10-8(12-5)7-3-15-4-11-7/h2-4H,1H3,(H,13,14) |
Clé InChI |
ZTZSRKKFVPTOBX-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC(=NC=C1C(=O)O)C2=CSC=N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-Methyl-3,9-diazabicyclo[4.2.1]nonan-4-one](/img/structure/B13191929.png)

![1-{[4-(Aminomethyl)phenyl]sulfonyl}piperidin-4-ol](/img/structure/B13191953.png)

![tert-Butyl N-{3-[(3-ethyl-1,2,4-oxadiazol-5-yl)methyl]-3-hydroxycyclohexyl}carbamate](/img/structure/B13191961.png)

![[3-(Chloromethyl)pentan-3-yl]cyclopropane](/img/structure/B13191965.png)


![3-(Bromomethyl)-3-[2-(methylsulfanyl)ethyl]oxolane](/img/structure/B13191998.png)

![5-[3-(1-Hydroxyethyl)pyrrolidin-1-YL]furan-2-carbaldehyde](/img/structure/B13192011.png)

